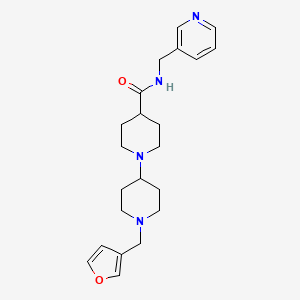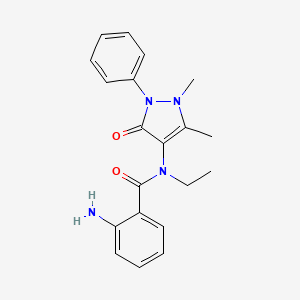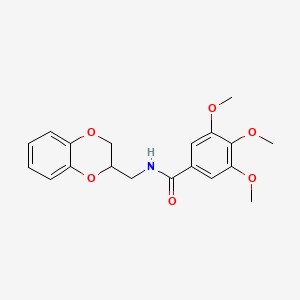![molecular formula C18H18BrN3O8S B5146164 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate](/img/structure/B5146164.png)
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate (BBG) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BBG is a sulfonylurea compound that is known to have a high affinity for the ATP-sensitive potassium (KATP) channels.
作用機序
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate acts as a selective blocker of KATP channels. KATP channels are present in various tissues including the pancreas, heart, and brain. These channels play a crucial role in regulating cellular metabolism and are involved in the pathophysiology of various diseases. By blocking KATP channels, this compound can modulate cellular metabolism and prevent cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the release of pro-inflammatory cytokines and reduce oxidative stress. This compound can also increase the expression of neurotrophic factors and promote neurogenesis. Furthermore, this compound can enhance glucose-stimulated insulin secretion and improve glucose tolerance.
実験室実験の利点と制限
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has several advantages for lab experiments. It is a selective blocker of KATP channels and does not affect other ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for administration. This compound can also be toxic at high concentrations and requires careful dosing.
将来の方向性
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has the potential for various therapeutic applications and there are several future directions for research. One direction is to investigate the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound in the treatment of metabolic disorders such as diabetes. Furthermore, this compound can be used as a tool to study the role of KATP channels in various physiological processes.
合成法
The synthesis of 4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate involves the reaction of 4-bromobenzylamine with N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycine methyl ester in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature and the product is purified by recrystallization in ethanol.
科学的研究の応用
4-bromobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury. This compound has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Furthermore, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
特性
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYTONRKKPIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
![N-[3-(trifluoromethyl)phenyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5146094.png)

![4-chloro-3-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5146100.png)
![5-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-heptylpentanamide](/img/structure/B5146109.png)
![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)

![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)


![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
